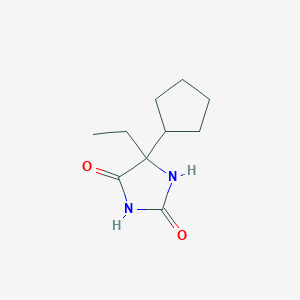
(Naphthalen-2-ylmethylene)hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Naphthalen-2-ylmethylene)hydrazine is an organic compound characterized by the presence of a hydrazone functional group attached to a naphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (Naphthalen-2-ylmethylene)hydrazine typically involves the condensation reaction between naphthalene-2-carbaldehyde and hydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:
Naphthalene-2-carbaldehyde+Hydrazine→this compound+Water
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: (Naphthalen-2-ylmethylene)hydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyl ketones or aldehydes.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) can be employed.
Major Products Formed:
- Oxidation can yield naphthyl ketones or aldehydes.
- Reduction can produce hydrazine derivatives.
- Substitution reactions can result in various substituted naphthalene derivatives.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of (Naphthalen-2-ylmethylene)hydrazine largely depends on its specific application. In biological systems, the compound may exert its effects through interactions with cellular proteins and enzymes. For example, it can induce cell cycle arrest and apoptosis in cancer cells by modulating key signaling pathways . The hydrazone group can also participate in redox reactions, contributing to its antioxidant properties .
Comparaison Avec Des Composés Similaires
(Naphthalen-1-ylmethylene)hydrazine: Similar structure but with the hydrazone group attached to the 1-position of the naphthalene ring.
(Phenylmethylene)hydrazine: A simpler analog with a phenyl group instead of a naphthalene ring.
(Quinolin-2-ylmethylene)hydrazine: Contains a quinoline ring, offering different electronic and steric properties.
Uniqueness: (Naphthalen-2-ylmethylene)hydrazine is unique due to its specific structural arrangement, which imparts distinct reactivity and biological activity.
Propriétés
Formule moléculaire |
C11H10N2 |
|---|---|
Poids moléculaire |
170.21 g/mol |
Nom IUPAC |
(E)-naphthalen-2-ylmethylidenehydrazine |
InChI |
InChI=1S/C11H10N2/c12-13-8-9-5-6-10-3-1-2-4-11(10)7-9/h1-8H,12H2/b13-8+ |
Clé InChI |
UTLOXTWYBAOMTF-MDWZMJQESA-N |
SMILES isomérique |
C1=CC=C2C=C(C=CC2=C1)/C=N/N |
SMILES canonique |
C1=CC=C2C=C(C=CC2=C1)C=NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(1S,4R,5R)-2-Azabicyclo[2.2.1]heptane-5-carbonitrile](/img/structure/B12936785.png)

![N-(2,6-Dimethylpyrimidin-4-yl)-4-[2-(3-hexyl-4-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzene-1-sulfonamide](/img/structure/B12936792.png)


![(1S,3R)-5-Azaspiro[2.4]heptan-1-amine](/img/structure/B12936813.png)
![4-[(4-Methoxyacridin-9-YL)amino]-N-(pyrimidin-2-YL)benzene-1-sulfonamide](/img/structure/B12936814.png)
![[2,5'-Bi-1H-benzimidazole]-5-carboxaldehyde](/img/structure/B12936828.png)
![5-Azaspiro[3.4]octan-8-ol](/img/structure/B12936829.png)
![3-Formyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B12936832.png)

